2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties . It is aimed at inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .

Molecular Structure Analysis

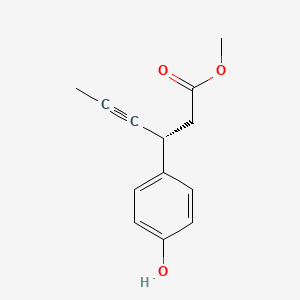

The molecular formula of this compound is C14H27N3O6 . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

N-acetylcysteine (NAC), an acetylated form of the amino acid L-cysteine, is recognized for its potent antioxidant properties and serves as a precursor to glutathione (GSH), a crucial antioxidant within the body. This characteristic underlines its potential in treating conditions marked by oxidative stress and inflammation, such as cystic fibrosis (CF). NAC's antioxidant activity is pivotal in managing CF airway inflammation and redox imbalance. Moreover, it has shown promise in the prevention and eradication of biofilms, particularly against Pseudomonas aeruginosa infections in CF airways, highlighting its role beyond mere antioxidant activity (Guerini et al., 2022).

Psychiatric Applications

The exploration of NAC in psychiatry reveals its emerging role in treating various psychiatric disorders, leveraging its capacity to modulate glutamatergic, neurotropic, and inflammatory pathways. Studies have documented NAC's efficacy in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, positioning it as a versatile agent in psychiatric treatment (Dean et al., 2011).

Cancer Metabolism

Research into metabolic adaptations of cancer cells highlights the alternative usage of substrates like glutamine and acetate in the tricarboxylic acid (TCA) cycle, especially under hypoxia. The elucidation of molecular mechanisms governing glutamine and acetate metabolism unveils potential targets for therapeutic interventions, aiming to exploit tumor metabolic plasticity (Corbet & Féron, 2015).

Biomedical Material Applications

Poly(glutamic acid) (PGA) and poly(lysine) (PL) are highlighted for their biomedical applications due to their water solubility, biodegradability, and non-toxic nature. These properties make PGA and PL promising candidates for drug delivery carriers, biological adhesives, and other biomedical materials, reflecting the growing interest in utilizing natural polymers in medical applications (Shih et al., 2004).

Glutamine's Role in Cellular Survival

Glutamine's involvement in cellular survival and apoptosis modulation is underscored, with studies indicating its potential therapeutic benefits in conditions of glutamine deprivation. Such research provides insight into glutamine's essential roles in cellular metabolism, stress response, and survival signaling pathways, presenting avenues for therapeutic exploration in critical illnesses and metabolic stress conditions (Fuchs & Bode, 2006).

Safety And Hazards

The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQMXQHRYQBRAG-DKTYCGPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.